Sitoindoside II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Immunomodulatory Effects

Research suggests that Sitoindoside II possesses anti-inflammatory and immunomodulatory properties. Studies have shown its ability to suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, in various cell lines and animal models []. Additionally, Sitoindoside II has been shown to modulate the immune system by regulating the activity of immune cells, including macrophages and T-cells []. These findings suggest the potential of Sitoindoside II for treating inflammatory conditions like arthritis, autoimmune diseases, and allergic reactions.

Antibacterial and Antiviral Activities

Sitoindoside II has also demonstrated antibacterial and antiviral activities in vitro and in vivo studies. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Furthermore, research suggests that Sitoindoside II may exhibit antiviral activity against different viruses, including herpes simplex virus and influenza virus []. These findings warrant further investigation of Sitoindoside II as a potential therapeutic agent for infectious diseases.

Other Potential Applications

Research is ongoing to explore the potential applications of Sitoindoside II in various other areas. Some studies have investigated its potential for:

- Cancer treatment: Sitoindoside II has been shown to exhibit anti-cancer properties in preclinical studies, suggesting its potential as a chemotherapeutic agent [].

- Neurodegenerative diseases: Research suggests that Sitoindoside II may have neuroprotective effects and could be beneficial in managing neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].

- Diabetes: Studies indicate that Sitoindoside II may possess anti-diabetic properties and could potentially aid in managing blood sugar levels [].

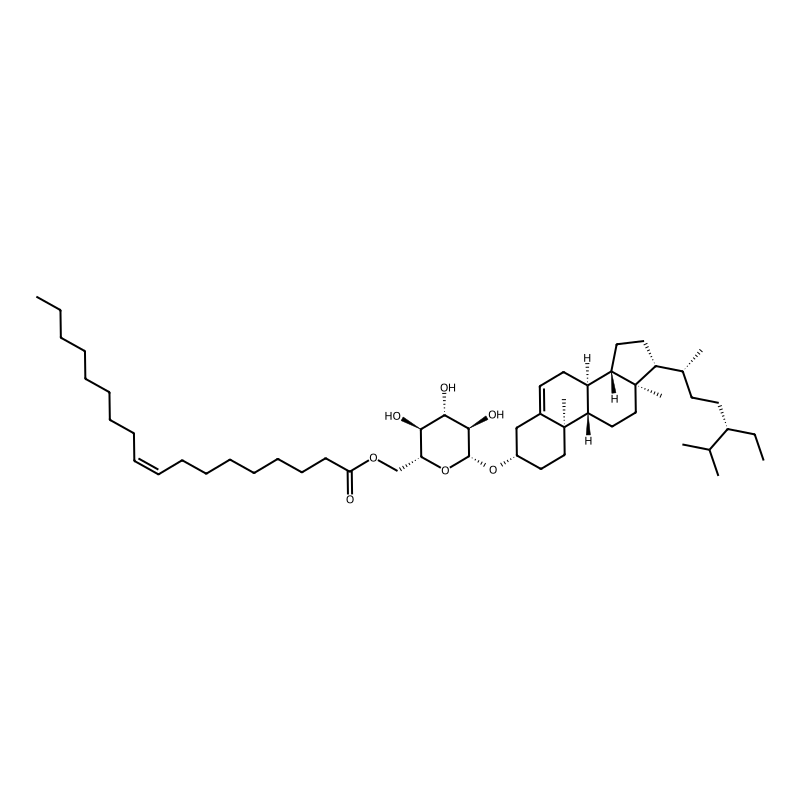

Sitoindoside II is a natural compound with the molecular formula C₅₃H₉₂O₇ and a molecular weight of approximately 841.293 g/mol. It is categorized as a glycoside and is primarily derived from the plant Withania somnifera, commonly known as ashwagandha. This compound is recognized for its complex structure, which includes multiple sugar units attached to a steroid-like backbone, contributing to its diverse biological activities and potential therapeutic applications .

Sitoindoside II participates in various biochemical pathways, particularly those related to lipid metabolism. It has been implicated in lipid peroxidation reactions, which are critical in cellular signaling and metabolic processes. The compound may also interact with specific receptors, such as the epidermal growth factor receptor, influencing cellular responses and signaling cascades .

Key Reactions:- Lipid Peroxidation: Involves the oxidative degradation of lipids, which can affect cell membrane integrity and function.

- Cell Signaling: Interacts with receptors to modulate various signaling pathways, potentially influencing cell growth and apoptosis.

Sitoindoside II exhibits a range of biological activities that have garnered interest in pharmacological research. Notable effects include:

- Anticancer Properties: Studies suggest that Sitoindoside II may inhibit cancer cell proliferation by inducing apoptosis and modulating growth factor signaling pathways .

- Immunomodulatory Effects: It has been shown to enhance the activity of immune cells, such as macrophages, promoting phagocytosis and immune response .

- Neuroprotective Effects: Preliminary research indicates potential benefits in protecting neuronal cells from oxidative stress and inflammation .

Sitoindoside II can be synthesized through several methods, including:

- Extraction from Natural Sources: The primary method involves extracting the compound from the roots of Withania somnifera using solvents such as ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where sugar moieties are added to a steroid backbone under specific conditions. This approach allows for the modification of the compound to enhance its bioactivity or solubility.

Research into the interactions of Sitoindoside II with other compounds has revealed significant insights into its mechanisms of action. For example:

- Synergistic Effects: Studies have indicated that when combined with other natural compounds like amentoflavone or protocatechuic acid, Sitoindoside II may exhibit enhanced anti-inflammatory effects .

- Receptor Binding: Investigations into its binding affinity to various receptors have shown that Sitoindoside II can modulate receptor activity, impacting cellular responses related to growth and survival.

Sitoindoside II shares structural and functional similarities with several other compounds derived from Withania somnifera and other plants. A comparison highlights its unique characteristics:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Sitoindoside I | Glycoside | Antioxidant, anti-inflammatory | Slightly different sugar composition |

| Withanolides | Steroidal | Anticancer, anti-inflammatory | Broader range of biological activities |

| Amentoflavone | Flavonoid | Antioxidant, anticancer | Distinct flavonoid structure |

| Protocatechuic Acid | Phenolic | Antioxidant, anti-inflammatory | Simple phenolic structure |

Sitoindoside II stands out due to its complex glycosidic structure combined with potent biological activities that make it a subject of ongoing research in pharmacology and natural product chemistry. Its unique combination of immunomodulatory and anticancer properties distinguishes it from similar compounds in therapeutic applications.

Primary Botanical Sources (Withania somnifera, Musa paradisiaca)

Sitoindoside II represents a distinctive steroidal glycoside with the molecular formula C53H92O7 and a molecular weight of 841.3 grams per mole [2]. This compound belongs to the class of organic compounds known as stigmastanes and derivatives, characterized by sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24 [1].

The primary botanical source of Sitoindoside II is Withania somnifera, commonly known as Ashwagandha, where it occurs alongside numerous other bioactive compounds including withanolides, alkaloids, and several sitoindosides [29]. Within the Withania somnifera plant, more than 40 different withanolides, 12 alkaloids and several sitoindosides have been isolated [29]. Sitoindosides are classified as immunostimulatory saponins derived from Withania somnifera, recognized for their therapeutic benefits and potential health applications in traditional medicine [8].

Musa paradisiaca, commonly known as banana, serves as another significant botanical source for Sitoindoside II [3] [6]. The compound has been specifically isolated from banana fruits and is also found in the chicory plant, Cichorium intybus [3] [6]. According to the KNApSAcK metabolite database, Sitoindoside II occurs in Musa paradisiaca with the molecular formula C53H92O7 and a molecular weight of 840.68430529 [9].

The chemical structure of Sitoindoside II is characterized as beta-Sitosterol 3-O-(6-O-oleoyl)-beta-D-glucopyranoside, indicating its composition as a fatty acid ester of steroidal glucopyranoside [2] [3]. The IUPAC name for this compound is [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate [2].

| Plant Species | Common Name | Tissue Location | Molecular Formula | Reference |

|---|---|---|---|---|

| Withania somnifera | Ashwagandha | Root, Leaf | C53H92O7 | [29] |

| Musa paradisiaca | Banana | Fruit | C53H92O7 | [9] |

| Cichorium intybus | Chicory | Plant tissue | C53H92O7 | [3] |

Tissue-Specific Accumulation Patterns

The accumulation patterns of Sitoindoside II demonstrate significant tissue-specific variations across different plant species [11] [15]. In Withania somnifera, variation persists in accumulation of withanolides and related compounds due to plant parts, developmental stages, and plant parts obtained from different types of cultures [43]. These studies establish relationships between morphology and condition of plant tissue and withanolide contents [43].

Research has demonstrated that in Withania somnifera, leaf and root tissues differ in synthesis of specific withanolides, as leaf accumulates mainly Withaferin A whereas root tissue accumulates withanolide A [15]. This tissue-specific synthesis pattern is attributed to putative candidate genes involved in withanolide biosynthesis, which are mainly cytochrome P450s, glycosyltransferases, and methyltransferases [15]. Through annotation using different databases, 315, 195 and 363 unigenes were identified as members of cytochrome P450, glycosyltransferase and methyltransferase gene families respectively [15].

The differential expression observed for these gene families may be one of the reasons for differential accumulation of specific withanolides in leaf and root [15]. Out of all the members, a large number of unigenes were present in specific tissues, and a considerable number of unigenes from these families showed significant differential expression between leaf and root tissues [15].

In banana plants (Musa paradisiaca), tissue-specific accumulation has been documented in fruit tissue, where Sitoindoside II is found as a constituent of banana fruits [14]. The three edible parts of banana plant (flower, unripe fruit, and stem) contain varying amounts of secondary metabolites including alkaloids, phenols, flavonoids, and tannins [31]. Banana fruit contained a high amount of energy compared to the other two parts (flower and stem), suggesting differential metabolite accumulation patterns [31].

| Tissue Type | Plant Species | Accumulation Pattern | Associated Compounds | Reference |

|---|---|---|---|---|

| Root | Withania somnifera | High withanolide A | Sitoindosides, glycowithanolides | [15] |

| Leaf | Withania somnifera | High Withaferin A | Various withanolides | [15] |

| Fruit | Musa paradisiaca | Sitoindoside II present | Secondary metabolites | [31] |

| Flower | Musa paradisiaca | Variable metabolites | Alkaloids, phenols | [31] |

| Stem | Musa paradisiaca | Variable metabolites | Flavonoids, tannins | [31] |

Biogenetic Pathways

Mevalonate Pathway Integration for Steroid Backbone Synthesis

The biosynthesis of Sitoindoside II follows the classical steroid biosynthetic pathway, which begins with the mevalonate pathway for the synthesis of the steroid backbone [19] [20]. The mevalonate pathway, also known as the isoprenoid pathway or hydroxy-3-methylglutaryl-coenzyme A reductase pathway, is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria [20]. This pathway produces two five-carbon building blocks called isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which are used to make isoprenoids, including cholesterol, vitamin K, coenzyme Q10, and all steroid hormones [20].

The steroid biosynthesis pathway is an anabolic metabolic pathway that produces steroids from simple precursors [19]. It starts with the mevalonate pathway, where acetyl-coenzyme A and acetoacetyl-coenzyme A are the first two building blocks [19] [23]. These compounds are joined together via the enzyme hydroxy-3-methylglutaryl-coenzyme A synthase to produce the compound known as hydroxy-3-methylglutaryl-coenzyme A [19] [23].

The mevalonate pathway begins with acetyl-coenzyme A and ends with the production of isopentenyl pyrophosphate and dimethylallyl pyrophosphate [20]. The first step condenses two acetyl-coenzyme A molecules to yield acetoacetyl-coenzyme A [20]. This is followed by a second condensation to form hydroxy-3-methylglutaryl-coenzyme A [20]. Reduction of hydroxy-3-methylglutaryl-coenzyme A yields (R)-mevalonate [20].

The resulting mevalonic acid is then phosphorylated by the enzyme known as mevalonate kinase to form mevalonate-5-phosphate, which is then phosphorylated again by phosphomevalonate kinase to form mevalonate-5-pyrophosphate [19] [23]. This pyrophosphorylated compound is subsequently decarboxylated via the enzyme mevalonate-5-pyrophosphate decarboxylase to form isopentenyl pyrophosphate [19] [23].

In the context of withanolide biosynthesis, which shares structural similarities with Sitoindoside II, the mevalonate pathway involves seven enzymes for the synthesis of precursor molecules, namely isopentenyl pyrophosphate and dimethylallyl pyrophosphate for terpenoid biosynthesis [7]. The 24-methylenecholesterol, believed to be biosynthesized from cycloartenol, has been proposed to be a central intermediate in the metabolic route toward withanolide biosynthesis [7].

| Enzymatic Step | Substrate | Product | Enzyme | Reference |

|---|---|---|---|---|

| 1 | Acetyl-CoA + Acetoacetyl-CoA | HMG-CoA | HMG-CoA synthase | [19] |

| 2 | HMG-CoA | Mevalonate | HMG-CoA reductase | [19] |

| 3 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase | [19] |

| 4 | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase | [19] |

| 5 | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate | Mevalonate decarboxylase | [19] |

Glycosylation and Acylation Mechanisms

The biosynthesis of Sitoindoside II involves two critical sequential processes: glycosylation and acylation [25] [34]. The glycosylation process involves the attachment of a glucose moiety to the sterol backbone, while acylation involves the incorporation of the oleoyl fatty acid group [25].

Plant UDP-glycosyltransferases are glycosyltransferases that use an inverting mechanism [24]. The glycosylation mechanism typically utilizes SN2-like direct displacement to catalyze glycosyl transfer and reverse the configuration at the anomeric carbon of the UDP-sugar [24]. This process consists of two steps: deprotonation of the catalytic atom of the acceptor molecule results in nucleophilic properties, and subsequently the nucleophilic catalytic atom initiates a direct displacement reaction by attacking the C1 anomeric carbon of the UDP-sugar [24].

O-Glycosylation is the predominant type of glycosylation catalyzed by plant UDP-glycosyltransferases [24]. In most cases of O-glycosylation, deprotonation of the catalytic hydroxyl group of the acceptor molecule is initiated by a highly conserved histidine located at the N-terminus [24]. A conserved aspartate residue in the immediate vicinity of the histidine residue further stabilizes the deprotonated state of the acceptor by balancing the charge on histidine and forming a catalytic Acceptor-Histidine-Aspartate triad [24].

The biosynthesis of acylated steroidal glycosides from free steroids includes two steps [25]. In the first reaction, the sugar moiety from nucleotide-activated glycosyl donors is attached to steroids at different positions, most commonly at the C-3 hydroxyl group, under the action of nucleotide dependent steroidal glycosyltransferases [25]. The glycosylation of a hydroxyl group at the C-3 position of steroids is well characterized and a few steroidal 3β-glucosyltransferases have been isolated from diverse species [25].

It is generally accepted that hydrolases and acyltransferases are two classes of enzymes responsible for acylation reactions of steroidal glycosides [25]. The acyl donor for acyl sterol glycoside synthesis is not acyl-coenzyme A but is believed to be a glycerolipid [40]. Although steryl β-D-glycoside hydrolases have been characterized from plants that reverse this reaction, no fatty acyl hydrolase for sterol acyl-glycosides is yet known [40].

Mitochondrial preparations from pea root, cauliflower inflorescence and avocado inner mesocarp, and chloroplast preparations from spinach leaf incorporate glucose into steryl glucoside and acylated steryl glucoside when either uridine diphosphate-glucose or uridine diphosphate-galactose is supplied as precursor [34]. Time course experiments indicate that the steryl glucoside is the precursor of the acylated steryl glucoside [34].

| Process | Mechanism | Key Enzymes | Location | Reference |

|---|---|---|---|---|

| Glycosylation | SN2 displacement | UDP-glycosyltransferases | Cytosolic side of plasma membrane | [24] |

| Acylation | Ester bond formation | Acyltransferases, hydrolases | Mitochondria, chloroplasts | [25] |

| Sugar attachment | Nucleophilic attack | Steroidal 3β-glucosyltransferases | Various plant tissues | [25] |

| Fatty acid incorporation | Glycerolipid donor | Unknown fatty acyl hydrolase | Plant cell organelles | [40] |

Enzymatic Regulation of Oleoyl Group Incorporation

The incorporation of the oleoyl group in Sitoindoside II biosynthesis involves specific enzymatic regulation mechanisms that control fatty acid metabolism and esterification processes [26] [27]. The oleoyl group (18:1) represents oleic acid, a monounsaturated fatty acid that is a major product of plastidic saturated fatty acid synthesis [26].

In plant tissues, the major glycerolipids are first synthesized using palmitoyl (16:0) and oleoyl (18:1) acyl groups, the products of plastidic saturated fatty acid synthesis [26]. Most of the oleoyl-[acyl carrier protein] is released from the acyl carrier protein moiety and exported from the plastid to the endoplasmic reticulum, and is converted to oleoyl-coenzyme A in the process by the plastidic long-chain acyl-coenzyme A synthetase 9 [26].

The oleoyl-coenzyme A is incorporated into lipids, forming phosphatidylglycerols, diglycerides, and phosphatidylcholines [26]. Further desaturation of the oleoyl groups to linoleoyl groups in the endoplasmic reticulum occurs while incorporated into lipids, and is catalyzed by acyl-lipid ω-6 desaturase (cytochrome b5), encoded by the fatty acid desaturase 2 gene [26].

The regulated expression of genes encoding various steroidogenic enzymes is a crucial component in the control of steroid hormone biosynthesis [27]. Tissue-specific transcription of each of the steroidogenic enzyme genes determines the array of enzymes present within a steroidogenic tissue, and therefore the types of steroid hormones the tissue produces [27]. Transcriptional regulation also determines developmental changes in the steroid hormones synthesized by steroidogenic tissues and for the quantitative regulation of steroid hormones necessary for reproduction and for maintaining physiological homeostasis [27].

In the pathways of steroid hormone biosynthesis there are two major types of enzymes: cytochromes P450 and other steroid oxidoreductases [33]. The repertoire of enzymes expressed in a steroidogenic cell matches the cell's capacity for the biosynthesis of specific steroids [33]. Thus, steroidogenic capacity is regulated mainly by tissue and cell specific expression of enzymes, and not by selective activation or inhibition of enzymes from a larger repertoire [33].

Cytochrome P450 enzymes play crucial roles in steroid metabolism, and today the roles of these enzymes are understood in the metabolism of a variety of these molecules, including several key steps in both the biosynthesis and the degradation of cholesterol [48]. Similar pathways are found in microorganisms and plants for synthesis of the corresponding sterols [48].

| Regulatory Mechanism | Target | Enzyme/Gene | Function | Reference |

|---|---|---|---|---|

| Transcriptional | Fatty acid synthesis | Long-chain acyl-CoA synthetase 9 | Oleoyl-CoA formation | [26] |

| Post-translational | Steroid synthesis | Cytochrome P450 enzymes | Hydroxylation reactions | [33] |

| Tissue-specific | Gene expression | Steroidogenic enzymes | Steroid biosynthesis capacity | [27] |

| Enzymatic | Fatty acid desaturation | Acyl-lipid ω-6 desaturase | Oleoyl to linoleoyl conversion | [26] |

| Metabolic | Sterol metabolism | Cytochrome P450s | Multiple oxidation steps | [48] |

Conventional Solvent-Based Isolation Techniques

Ethanol/Water Fractionation Optimization

Ethanol/water fractionation represents the most widely employed conventional approach for extracting Sitoindoside II from Withania somnifera plant materials. The optimization of this technique focuses on achieving maximum compound recovery while maintaining chemical integrity [1] [2] [3].

The optimal ethanol concentration for Sitoindoside II extraction has been established at 70% ethanol/water ratio, which provides the most effective balance between polar and non-polar compound solubilization [4] [3]. This concentration facilitates the extraction of withanolide glycosides while minimizing the co-extraction of undesirable plant matrix components [5].

Maceration extraction parameters have been systematically optimized through various studies. The standard protocol involves soaking dried plant material in the solvent system for 24-72 hours at room temperature [1] [3]. This extended contact time ensures complete penetration of the solvent into plant cells and maximum dissolution of target compounds [5]. The solid-to-solvent ratio of 1:20 w/v has been determined as optimal for achieving high extraction yields while maintaining practical solvent volumes [1].

Temperature optimization studies demonstrate that elevated temperatures between 40-60°C significantly enhance extraction efficiency compared to room temperature processing [6] [3]. However, temperatures exceeding 68°C may lead to thermal degradation of sensitive withanolide structures [7]. The hydroethanolic extraction method yields approximately 15.40-16.82% of total extractable compounds, with Sitoindoside II representing a significant fraction of the withanolide glycoside content [5].

Reflux extraction represents an advanced variant of ethanol/water fractionation, utilizing continuous solvent recirculation at controlled temperatures. Optimized conditions include extraction at 68°C for 150 seconds using methanol:water (25:75) ratio [7]. This method achieves superior extraction efficiency compared to static maceration while reducing overall processing time [6].

Chromatographic Purification Strategies

Following initial solvent extraction, chromatographic purification becomes essential for isolating pure Sitoindoside II. Silica gel column chromatography serves as the primary purification technique, utilizing the differential adsorption properties of various withanolide compounds [8] [9] [10].

Column preparation protocols require silica gel with 100-200 mesh particle size to ensure optimal separation resolution [8]. The stationary phase is conditioned with the least polar solvent planned for the separation, typically starting with hexane or petroleum ether [11]. The column is packed using the wet-slurry method to prevent air bubbles and ensure uniform packing density [11].

Mobile phase optimization employs gradient elution systems starting with hexane:ethyl acetate mixtures and progressing to more polar solvent combinations [8] [9]. The initial mobile phase typically consists of hexane:ethyl acetate (1:1), followed by increasing ethyl acetate concentrations and finally chloroform:methanol gradients (2:1 to 8:1) [8]. This systematic polarity increase ensures proper compound separation based on their differential affinities for the stationary phase [9].

Thin Layer Chromatography (TLC) monitoring throughout the purification process employs silica gel plates with fluorescent indicator F254 [8] [9]. The plates are developed using various solvent systems including chloroform:methanol (2:1), ethyl acetate:formic acid:acetic acid:water (12:1.5:1.5:4), and acetone:dichloromethane (3:7) [9] [12]. Visualization is achieved through UV illumination at 254 nm, where Sitoindoside II appears as dark spots against the fluorescent background [13] [14].

Preparative High-Performance Liquid Chromatography (HPLC) provides the highest resolution purification for Sitoindoside II. The optimized system utilizes C18 reverse-phase columns (250 × 21.2 mm, 5 μm particle size) with acetonitrile:water gradient elution [8] [15]. Detection wavelengths of 203-220 nm provide optimal sensitivity for withanolide detection [16] [17]. Flow rates of 5-20 mL/min are employed depending on column dimensions and required resolution [8] [17].

High-Speed Counter-Current Chromatography (HSCCC) offers an alternative purification approach using ethyl acetate-n-butanol-water (5:14:12, v/v/v) solvent systems [18]. This technique achieves purities of 97-99% with high recovery rates for glycoside compounds [18]. The method eliminates the need for solid stationary phases, reducing sample loss and contamination risks [18].

Advanced Extraction Technologies

Cyclodextrin-Assisted Aqueous Extraction Systems

Cyclodextrin-assisted aqueous extraction represents a revolutionary advancement in Sitoindoside II isolation technology. This green extraction method utilizes the unique inclusion complex formation capabilities of cyclodextrins to enhance the aqueous solubility of hydrophobic withanolide compounds [19] [20] [21].

Cyclodextrin selection and optimization studies demonstrate that β-cyclodextrin (2% w/v) and γ-cyclodextrin (10% w/v) provide optimal enhancement of Sitoindoside II extraction [19] [20]. The α-cyclodextrin at 10% concentration also shows significant improvement in withanolide solubilization [20] [22]. These concentrations represent the optimal balance between extraction enhancement and cost-effectiveness [21] [23].

Extraction protocol optimization involves mixing dried leaf powder (10% w/v) with aqueous cyclodextrin solutions and stirring for 24 hours at 37°C with slow agitation (90 rpm) [20] [22]. The controlled temperature and agitation ensure complete inclusion complex formation while preventing thermal degradation of sensitive compounds [20]. pH maintenance between 5.5-6.5 during extraction optimizes cyclodextrin performance and compound stability [24].

Mechanism of enhancement involves the formation of inclusion complexes between the hydrophobic portions of Sitoindoside II and the interior cavity of cyclodextrins [21] [23]. This complexation significantly increases the apparent water solubility of the compound while providing protection from degradation [25] [26]. The hydrophilic exterior of cyclodextrins facilitates dissolution in aqueous media, making the entire complex water-soluble [21].

Selective precipitation techniques using γ-cyclodextrin show particularly promising results for Sitoindoside II enrichment [20] [22]. The residual precipitate from γ-cyclodextrin extraction contains high Withanone:Withaferin A ratios (17:1), indicating selective complexation preferences [22]. This selectivity enables targeted isolation of specific withanolide compounds from complex plant extracts [20].

Recovery and purification from cyclodextrin complexes involves centrifugation at 3500 rpm for 10 minutes followed by filtration through 0.45-micron filters [20] [22]. The filtrate contains the cyclodextrin-complexed compounds, while uncomplexed materials remain in the precipitate [20]. Active components can be extracted from precipitates using DMSO for further analysis or processing [22].

Hydroponic Cultivation for Enhanced Yield

Hydroponic cultivation emerges as a transformative approach for enhancing Sitoindoside II production through controlled environmental manipulation. This soilless cultivation method provides precise control over nutrient delivery, environmental conditions, and plant stress factors that influence withanolide biosynthesis [24] [27] [28].

Growing medium optimization utilizes specific substrate combinations to maximize root development and nutrient uptake. The optimal growing medium consists of Cocopeat:Perlite:Lecaballs in a 1:1:1 ratio [24]. This combination provides excellent drainage, aeration, and moisture retention essential for healthy root development [24]. Alternative formulations include Vermiculite:Perlite:Lecaballs (1:1:1) and Cocopeat:Lecaballs (2:1), which also demonstrate superior performance compared to soil cultivation [24].

Nutrient solution management employs modified Hoagland solution at 50% concentration to provide balanced nutrition throughout the growth cycle [27] [28]. The pH is maintained between 5.5-6.5 using automated monitoring and adjustment systems [24] [27]. Electrical conductivity, total dissolved solids, and salinity levels are continuously monitored to ensure optimal nutrient availability [24]. Stone aeration using air pressure pumps maintains adequate oxygen levels in the root zone [27].

Environmental control parameters include temperature maintenance at 25°C for both light (16 hours) and dark (8 hours) periods [20] [22]. Carbon dioxide concentration is controlled at approximately 1000 ppm during light periods to enhance photosynthetic efficiency [20] [22]. Light quality manipulation using different LED spectra influences withanolide composition, with red light exposure increasing Withanone content and UV exposure enhancing Withaferin A levels [22] [29].

Cultivation system design utilizes Dutch bucket hydroponic systems connected via PVC pipes (140mm diameter, 2m length) to create recirculating nutrient delivery networks [24]. Drip irrigation systems with regulatory valves ensure uniform nutrient distribution to all plants [24]. The system includes 200-liter nutrient tanks with water pumps and aerators for continuous circulation [24].

Yield enhancement characteristics demonstrate that hydroponic cultivation produces significantly higher biomass and Sitoindoside II content compared to soil-grown plants [24] [27]. Pigments, proteins, soluble sugars, and amino acids show elevated concentrations in hydroponically grown plants [24]. Withaferin A synthesis is more efficient in hydroponic systems, providing reproducible generation of target compounds [27] [28].

Growth duration optimization involves 30-day seedling preparation followed by transplantation to hydroponic systems [24] [27]. Nutrient solution supply begins two weeks post-transplantation, with harvest occurring two months after transplantation [20] [22]. This controlled timeline ensures optimal compound accumulation at physiological maturity [27].

Commercial scalability advantages include year-round production capability, elimination of soilborne pests, prevention of field contamination, and more rigorous environmental control [27] [28]. Hydroponic systems are less susceptible to operational problems compared to alternative cultivation methods and more suitable for commercial applications requiring consistent compound production [27].

XLogP3

Dates

Explore Compound Types